Rotatable Bond Count: 2'-Amino Isomer vs. 3'-Amino Isomer — A Structural Flexibility Metric for Molecular Design
The 2'-amino isomer possesses 3 rotatable bonds compared to 4 rotatable bonds for the 3'-amino positional isomer (CAS 1416438-51-1), despite identical molecular formula, molecular weight, and TPSA . This reduced rotatable bond count arises from the ortho-substitution geometry of the 2'-amino group relative to the biaryl axis, which imposes greater conformational restriction on the biphenyl scaffold .
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride (CAS 1416438-51-1): 4 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (25% reduction in freely rotatable bonds); identical TPSA (52.3 Ų) for both isomers |
| Conditions | Computed molecular descriptor from 2D structure (Leyan/Chem960 databases) |
Why This Matters
Fewer rotatable bonds correlate with lower conformational entropy penalty upon target binding, a factor directly relevant for fragment-based screening libraries where ligand efficiency metrics are used to prioritize chemical matter.
